molecular formula C20H18O6 B2371182 3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one CAS No. 869080-07-9

3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one

Cat. No.: B2371182
CAS No.: 869080-07-9
M. Wt: 354.358
InChI Key: GPGIPQZPUTVIGJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.

    Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the hydroxyl group of 4-hydroxycoumarin under basic conditions to form the chromen-2-one core.

    Esterification: The resulting intermediate undergoes esterification with 2-oxopropanoic acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromen-2-one derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Esculetin: A natural coumarin derivative with antioxidant properties.

Uniqueness

3-(3,4-Dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromen-2-one derivatives.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-12(21)11-25-15-6-4-14-8-16(20(22)26-18(14)10-15)13-5-7-17(23-2)19(9-13)24-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGIPQZPUTVIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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